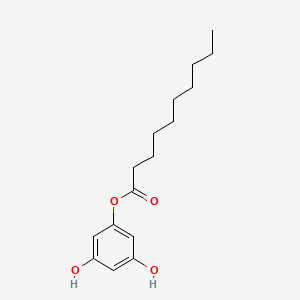
(3,5-dihydroxyphenyl) decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dihydroxyphenyl) decanoate is an organic compound that belongs to the class of esters It is formed by the esterification of decanoic acid and 3,5-dihydroxyphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid 3,5-dihydroxyphenyl ester typically involves the esterification reaction between decanoic acid and 3,5-dihydroxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pH conditions. The reaction mixture is heated and stirred to facilitate the esterification process, resulting in the formation of the ester compound.
Industrial Production Methods
In industrial settings, the production of decanoic acid 3,5-dihydroxyphenyl ester can be achieved through similar esterification processes, but on a larger scale. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dihydroxyphenyl) decanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenolic compounds.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids and phenols, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3,5-dihydroxyphenyl) decanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and cosmetic products.
Mecanismo De Acción
The mechanism of action of decanoic acid 3,5-dihydroxyphenyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s effects on mitochondrial function and energy metabolism have been studied, highlighting its potential role in therapeutic applications.
Comparación Con Compuestos Similares
(3,5-dihydroxyphenyl) decanoate can be compared with other similar esters, such as:
- Decanoic acid 2,3-dihydroxyphenyl ester
- Decanoic acid 3,4-dihydroxyphenyl ester
- Decanoic acid 3-hydroxyphenyl ester
These compounds share similar structural features but may exhibit different chemical properties and biological activities. The unique combination of decanoic acid and 3,5-dihydroxyphenol in the ester provides distinct characteristics that differentiate it from other related compounds.
Propiedades
Fórmula molecular |
C16H24O4 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
(3,5-dihydroxyphenyl) decanoate |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-16(19)20-15-11-13(17)10-14(18)12-15/h10-12,17-18H,2-9H2,1H3 |
Clave InChI |
KRVWPDOYIOBFEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC(=CC(=C1)O)O |
Sinónimos |
3,5-dihydroxyphenyl decanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















